molecular formula C13H24N2O2 B061070 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine CAS No. 179557-01-8

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

Cat. No.: B061070
CAS No.: 179557-01-8
M. Wt: 240.34 g/mol
InChI Key: GERLYNRROAQLRS-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is an organic compound with the chemical formula C13H24N2O2. It is commonly used in organic synthesis as a condensation reagent. The compound is characterized by its clear, colorless oil appearance and is known for its stability under various conditions .

Scientific Research Applications

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine has several scientific research applications, including:

Preparation Methods

The preparation of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine generally involves organic synthetic methods. One common synthetic route is as follows :

    Reaction with Dimethyl Sulfoxide: 1-tert-butoxy-4-(cyclopropylamino)piperidine reacts with dimethyl sulfoxide under nitrogen protection at low temperature to obtain an intermediate product.

    Treatment with Dichloromethane/Triethylamine: The intermediate product is then treated with a dichloromethane/triethylamine mixed solution to yield this compound.

Chemical Reactions Analysis

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include dimethyl sulfoxide, dichloromethane, and triethylamine. Major products formed from these reactions include disulfides and esters.

Mechanism of Action

The mechanism of action of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine involves its role as a condensation reagent. It facilitates the formation of chemical bonds by reacting with sulfhydryl compounds or carboxylic acids. The molecular targets and pathways involved include the activation of nucleophiles and electrophiles, enabling the formation of disulfides and esters .

Comparison with Similar Compounds

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its stability and versatility as a condensation reagent, making it valuable in various synthetic applications.

Properties

IUPAC Name

tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)14-10-4-5-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERLYNRROAQLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377777
Record name tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179557-01-8
Record name tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

1 g (5 mmol) of tert-butyl 4-oxopiperidine-1-carboxylate is dissolved in 40 mL of ethanol with 10% of acetic acid. 0.28 mL (4.2 mmol) of cyclopropylamine is added. After 30 minutes, 0.53 g (36 mmol) of NaBH3CN is added and the reaction medium is stirred for one hour at room temperature. The reaction is stopped by addition of aqueous ammonia solution and the organic products are then extracted with ethyl acetate. The organic phase is dried and then evaporated. The crude product obtained is chromatographed on silica gel (eluent: 55/45 heptane/ethyl acetate). 0.8 g of tert-butyl 4-cyclopropylamino-piperidine-1-carboxylate in the form of a colourless oil is obtained in a yield of 79%.
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1 g
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40 mL
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0.28 mL
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0.53 g
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate 90.3 g, 1.5 mmol) in dichloroethane (10 mL) was add cyclopropylamine (0.13 mL, 1.95 mmol), sodium triacetoxyborohydride (0.48 g, 2.26 mmol) and a few drops of acetic acid. The reaction mixture was stirred at ambient temperature overnight. The reaction mixture was then diluted with dichloromethane and washed with NaHCO3 solution. The organic phase was separated and then dried over MgSO4. Following concentration, the residue was chromatographed on silica gel eluting with 5% methanol/dichloromethane to yield the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 4.03 (d, J=12.21 Hz, 2 H), 2.79 (m, 3 H), 2.14 (m, 1 H), 1.91 (d, J=12.55 Hz, 2 H), 1.69 (m, 2 H), 1.46 (m, 9 H), 1.27 (m, 2 H), 0.47 (m, 2 H), 0.36 (m, 2 H).
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90.3 g
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0.13 mL
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0.48 g
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10 mL
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